![molecular formula C23H23N3O2S B492448 2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 724737-59-1](/img/structure/B492448.png)
2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
The compound “2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine is an important fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry . It has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . It is reasonably fast, very clean, high yielding, and requires simple workup .Scientific Research Applications
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives, such as the one , have been found to exhibit anticancer activity . In particular, a derivative with a 3-methoxyphenyl moiety has shown potent inhibitory activity against MCF-7 and Hela cell lines .
PI3Kα Inhibitors
These compounds have been found to act against the human PI3Kα active site, which regulates various cellular functions including cell proliferation, growth, and differentiation . This makes them potential candidates for molecular targeted therapy in the treatment of cancer .
Synthesis of Other Compounds
The compound can be used in the synthesis of other imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives . These derivatives have been evaluated for their in vitro cytotoxic activity against two cancer cell lines .
Microwave Irradiation
The compound can be synthesized using a solvent- and catalyst-free method under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .
Antiviral Properties
Imidazo[1,2-a]pyridines have been found to have antiviral properties . This makes them potential candidates for the development of new antiviral drugs .
Antiulcer Properties
These compounds have also been found to have antiulcer properties . This makes them potential candidates for the development of new antiulcer drugs .
Mechanism of Action
Target of Action
The primary target of this compound is Phosphatidylinositol-3-kinases (PI3K) . PI3Ks are lipid kinases that catalyze the phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate), leading to the phosphorylation of Akt, a serine/threonine kinase .
Mode of Action
This compound acts against the human PI3Kα active site . By inhibiting PI3K, it prevents the phosphorylation of Akt, thereby regulating various cellular functions including cell proliferation, growth, and differentiation .
Biochemical Pathways
The compound affects the PI3K/Akt signaling pathway . This pathway is crucial for many cellular functions. When PI3K is inhibited, the production of PIP3 is reduced, which in turn reduces the activation of Akt. This can lead to decreased cell proliferation and growth .
Result of Action
The compound exhibits potent to moderate activity against cancer cell lines such as MCF-7 and HeLa . It has demonstrated cytotoxicity with IC50 values of 10.89 and 2.35 μM against Hela and MCF-7 cell lines, respectively .
Future Directions
Imidazo[1,2-a]pyridine derivatives have shown promising results against MDR-TB and XDR-TB . This suggests that “2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide” and similar compounds could be further explored for their potential in treating these conditions. The World Health Organization has taken the initiative to develop new TB drugs , and this compound could potentially contribute to these efforts.
properties
IUPAC Name |
2,4,5-trimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-15-6-5-11-26-14-21(24-23(15)26)19-7-9-20(10-8-19)25-29(27,28)22-13-17(3)16(2)12-18(22)4/h5-14,25H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNDKINBJPRDCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide |
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